molecular formula C12H10Cl2N2O2 B6230773 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1152975-93-3

1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6230773
CAS RN: 1152975-93-3
M. Wt: 285.1
InChI Key:
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Description

This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the dichlorophenyl group suggests that it may have some biological activity, as dichlorophenyl groups are common in many pharmaceuticals and pesticides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the 2,4-dichlorophenyl group. The electron-withdrawing chlorines on the phenyl ring could influence the electronic properties of the entire molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dichlorophenyl group is likely to make the compound relatively non-polar, while the carboxylic acid could contribute to its acidity .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Many pyrazole derivatives exhibit biological activity, so it’s possible that this compound could also have some biological effects .

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity under various conditions, and optimizing its synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 1-(2,4-dichlorophenyl)-3-hydrazinobutane-1,4-dioic acid ethyl ester, which is subsequently cyclized with acetic anhydride to form the target compound.", "Starting Materials": [ "2,4-dichlorophenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 1-(2,4-dichlorophenyl)-3-oxobutane-1,4-dioic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(2,4-dichlorophenyl)-3-hydrazinobutane-1,4-dioic acid ethyl ester.", "Step 3: Cyclization of the intermediate from step 2 with acetic anhydride in the presence of a base such as pyridine to form the target compound, 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid." ] }

CAS RN

1152975-93-3

Product Name

1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.1

Purity

95

Origin of Product

United States

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